molecular formula C9H20ClNO B2393308 2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride CAS No. 2445792-53-8

2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride

Cat. No.: B2393308
CAS No.: 2445792-53-8
M. Wt: 193.72
InChI Key: UQXWOFMXDRQOAR-UHFFFAOYSA-N
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Description

2-Methyl-3-piperidin-4-ylpropan-1-ol hydrochloride is a piperidine-derived organic compound characterized by a propanol backbone substituted with a methyl group and a piperidin-4-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(7-11)6-9-2-4-10-5-3-9;/h8-11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXWOFMXDRQOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCNCC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyl group.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific reaction conditions and reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their potential as antimicrobial and anticancer agents.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with various receptors and enzymes in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperidine and Piperazine Derivatives

Piperidine and piperazine derivatives are prevalent in medicinal chemistry due to their versatility in receptor interactions. Key comparisons include:

3-Methylpiperidin-4-ol Hydrochloride
  • Structural Similarity : 0.93 (highest among listed analogs) .
  • Key Differences: Replaces the propanol chain with a hydroxyl group directly attached to the piperidine ring.
1-(3-Chlorophenyl)piperazine Hydrochloride
  • Core Structure : Piperazine ring with a 3-chlorophenyl substituent .
  • Functional Impact : The chlorophenyl group increases lipophilicity, enhancing blood-brain barrier penetration. This compound is associated with serotonin receptor modulation, a property less likely in the target compound due to the absence of aromatic substituents.
1-[4-(Aminomethyl)phenyl]piperidin-2-one Hydrochloride
  • Structure: Features a piperidin-2-one ring (lactam) and an aminomethylphenyl group .
  • Comparison: The lactam moiety introduces polarity, while the aromatic aminomethyl group may enable covalent binding to targets, differing from the target compound’s aliphatic propanol chain.

Complex Piperidine-Based Molecules

2-[4-[1-Hydroxy-4-(hydroxy-diphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoic Acid Hydrochloride
  • Structure: A branched-chain piperidine derivative with diphenylmethyl and propanoic acid groups .
  • Key Contrast: The diphenylmethyl group introduces significant hydrophobicity, and the propanoic acid moiety may enable ionic interactions absent in the target compound. Such features are typical in prodrugs or enzyme inhibitors.
6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one Hydrochloride
  • Structure : Fused indole-piperidine system with a chloro substituent .
  • Pharmacological Relevance: The indole scaffold is common in CNS drugs (e.g., serotonin analogs).

Heterocyclic and Aromatic Derivatives

(3S)-1-(Quinazolin-4-yl)piperidin-3-amine Dihydrochloride
  • Structure : Quinazoline-linked piperidine .
  • Functional Role : Quinazoline moieties are associated with kinase inhibition (e.g., EGFR inhibitors). The target compound’s lack of aromatic nitrogen heterocycles limits such specificity.

Tabulated Comparison of Structural and Functional Features

Compound Name Core Structure Key Substituents/Modifications Similarity Score Potential Applications
2-Methyl-3-piperidin-4-ylpropan-1-ol HCl Piperidine Methyl, propanol chain Reference CNS ligands, solubility-enhanced formulations
3-Methylpiperidin-4-ol HCl Piperidine Hydroxyl, methyl 0.93 High-solubility intermediates
1-(3-Chlorophenyl)piperazine HCl Piperazine 3-Chlorophenyl N/A Serotonin/dopamine receptor modulation
6-Chloro-3-(piperidin-4-ylidene)-indol-2-one HCl Indole-piperidine Chloro, fused ring N/A Neuroprotective agents
Quinazolin-4-yl-piperidin-3-amine diHCl Quinazoline-piperidine Aminoquinazoline N/A Kinase inhibition

Research Findings and Implications

  • Solubility and Stability : Hydrochloride salts of piperidine derivatives (e.g., amitriptyline HCl) demonstrate robust solution stability under varied pH conditions , suggesting similar stability for the target compound.
  • Pharmacokinetics : Piperidine analogs with hydroxyl or aromatic groups (e.g., 3-Methylpiperidin-4-ol HCl) show predictable absorption profiles in preclinical models, likely applicable to the target compound .

Biological Activity

2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H20ClNO, with a molecular weight of 201.72 g/mol. It features a piperidine ring, a hydroxyl group, and a propanol backbone, which contribute to its biological properties and solubility in aqueous environments due to its hydrochloride form.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Hydroxyl Group : Nucleophilic substitution reactions to replace a leaving group with a hydroxyl group.
  • Methylation : Alkylation reactions using methylating agents.
  • Hydrochloride Formation : Reaction of the free base with hydrochloric acid to yield the hydrochloride salt.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound acts as a ligand for various receptors, influencing their activity and potentially serving as a precursor in drug synthesis.
  • Enzyme Interactions : It has been studied for its effects on enzyme systems, which can lead to various pharmacological outcomes.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial activity. For instance, studies have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the range of 0.5 to 4 μg/mL for resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on HaCaT cells revealed that compounds related to this piperidine derivative had favorable selectivity indices (SI), indicating low toxicity towards non-cancerous cells while maintaining antimicrobial efficacy. For example, compound derivatives showed IC50 values significantly higher than their MICs against M. tuberculosis, suggesting a therapeutic window that favors their use in treatments .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimycobacterial Activity : A study demonstrated that certain piperidine derivatives exhibited strong inhibitory effects on both standard and resistant strains of M. tuberculosis, highlighting their potential as new therapeutic agents .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects on various cell lines indicated that while some derivatives had significant antimicrobial properties, they also maintained low toxicity levels towards healthy cells, making them promising candidates for further development in pharmaceutical applications .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructure TypeKey ActivityMIC (μg/mL)
This compoundPiperidine derivativeAntimycobacterial0.5 - 4
BiperidenMuscarinic antagonistParkinson’s treatmentN/A
ElraglusibGSK-3β inhibitorImmunomodulatory effectsN/A

This table illustrates how this compound stands out due to its specific substitution pattern and biological activities.

Q & A

(Basic) What spectroscopic and crystallographic methods are recommended for elucidating the molecular structure of 2-Methyl-3-piperidin-4-ylpropan-1-ol hydrochloride?

Answer:
Structural confirmation requires a combination of 1H/13C NMR to map proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for spatial resolution. For example, PubChem-derived data for similar piperidine hydrochlorides use InChI keys and computed molecular weights (e.g., 167.63 g/mol) to validate structural integrity .

(Basic) How does the hydrochloride salt form influence the compound’s solubility and stability in experimental conditions?

Answer:
The hydrochloride salt improves aqueous solubility via ionic interactions, critical for biological assays. Stability should be tested under varying pH (4–8) and temperatures (4°C–37°C) using UV-Vis spectroscopy or HPLC . Analogous compounds show enhanced stability in buffered solutions at 4°C, with degradation monitored via TLC or NMR .

(Advanced) What strategies optimize the multi-step synthesis of 2-Methyl-3-piperidin-4-ylpropan-1-ol hydrochloride to improve yield and purity?

Answer:
Key steps include:

  • Neutralization with sodium hydroxide to isolate intermediates .
  • Reagent optimization (e.g., hydroxylamine hydrochloride for amination) to reduce side products .
  • Analytical monitoring via TLC and NMR at each step to ensure reaction progression .
    Yields >80% are achievable with strict temperature control (e.g., 40–50°C) and inert atmospheres.

(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition) across studies?

Answer:
Contradictions arise from assay variability (e.g., cell lines, buffer conditions). Mitigation strategies include:

  • Orthogonal validation (e.g., radioligand binding + enzymatic activity assays) .
  • Dose-response curves to compare potency thresholds.
  • Computational docking to predict binding modes and reconcile mechanistic differences .

(Basic) What safety protocols are essential for handling 2-Methyl-3-piperidin-4-ylpropan-1-ol hydrochloride in laboratory settings?

Answer:

  • PPE : Gloves (nitrile), lab coats, and eye protection .
  • Emergency measures : Immediate skin/eye rinsing with water for spills; consult SDS for inhalation/swallowing protocols .
  • Storage : Dry, cool (4°C) conditions to prevent hygroscopic degradation .

(Advanced) What analytical techniques are most reliable for assessing the purity of this compound in pharmacological studies?

Answer:

  • HPLC with UV detection (λ = 210–254 nm) for quantitative purity (>98%) .
  • Elemental analysis (C, H, N, Cl) to confirm stoichiometry .
  • Karl Fischer titration for residual solvent/water content .

(Advanced) How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

  • Simulated biological fluids (e.g., PBS, human plasma) at 37°C, sampled at intervals (0, 24, 48 hrs) .
  • LC-MS/MS to track degradation products.
  • pH stability profiling (2–10) to identify optimal formulation buffers .

(Basic) What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Intermediate purification : Column chromatography becomes impractical; switch to recrystallization .
  • Exothermic reactions : Use jacketed reactors for temperature control during neutralization .
  • Yield consistency : Statistical optimization (e.g., DoE) to refine reagent ratios .

(Advanced) How can computational modeling aid in predicting the compound’s pharmacokinetic (PK) properties?

Answer:

  • ADME prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Molecular dynamics simulations to assess binding kinetics with target receptors .
  • In silico toxicity screening (e.g., ProTox-II) to prioritize in vivo testing .

(Advanced) What experimental approaches validate the compound’s mechanism of action in receptor-binding studies?

Answer:

  • Radioligand displacement assays (e.g., using [3H]-labeled antagonists) to measure affinity (Ki) .
  • Patch-clamp electrophysiology for ion channel modulators.
  • Western blotting to assess downstream signaling pathways (e.g., phosphorylation) .

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